

2-Methyl-2,3-dihydro-1-benzofuran-5-carbaldehyde basic properties

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Compound of Interest

Compound Name: 2-Methyl-2,3-dihydro-1-benzofuran-5-carbaldehyde

Cat. No.: B1297108

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An in-depth technical guide on the core properties of **2-Methyl-2,3-dihydro-1-benzofuran-5-carbaldehyde** is provided below.

Disclaimer: Detailed experimental protocols for the synthesis of this specific compound and its involvement in biological signaling pathways are not readily available in public scientific literature. The following guide summarizes available data and presents a representative synthesis for a structurally related compound.

Chemical Identity and Structure

2-Methyl-2,3-dihydro-1-benzofuran-5-carbaldehyde is a heterocyclic aromatic compound. Its structure features a dihydrobenzofuran core, which is a furan ring fused to a benzene ring, substituted with a methyl group at position 2 and a carbaldehyde (formyl) group at position 5. This structure makes it a valuable intermediate in organic synthesis.^[1]

Identifier	Value	Reference
CAS Number	54365-75-2	[1][2]
Molecular Formula	C ₁₀ H ₁₀ O ₂	[1][2][3]
Molecular Weight	162.2 g/mol	[1][2]
InChIKey	TUWMUONNJDXMIR-UHFFFAOYSA-N	[4]
Synonyms	2-Methyl-2,3-dihydrobenzofuran-5-carbaldehyde, 2-Methyl-5-formylcoumaran, 2-Methylcoumaran-5-carbaldehyde	[4]

Physical and Chemical Properties

The compound is a colorless, clear liquid under standard conditions.[1] It is recognized for its stability and ease of handling, which makes it an attractive building block in various synthetic processes.[1]

Property	Value	Reference
Appearance	Colorless clear liquid	[1]
Purity	≥ 95-98% (HPLC)	[1]
Storage Temperature	0-8 °C	[1]
Storage Conditions	Store in a dry, cool, well-ventilated place in a tightly closed container. Store under an inert atmosphere.	[5][6]

Applications in Research and Development

2-Methyl-2,3-dihydro-1-benzofuran-5-carbaldehyde serves as a versatile intermediate in several areas of chemical manufacturing and research.[\[1\]](#)

- **Pharmaceutical Development:** The benzofuran moiety is a key structural feature in many biologically active molecules. This compound is used as an intermediate in the synthesis of novel drugs, with research pointing towards potential anti-inflammatory and anti-cancer properties.[\[1\]](#)
- **Fine Chemicals and Agrochemicals:** Its reactivity allows for straightforward modification, making it a useful building block for complex organic molecules in the fine chemical and agrochemical industries.[\[1\]](#)
- **Flavor and Fragrance:** The aromatic nature of the compound lends itself to applications in the formulation of unique flavors and fragrances.[\[1\]](#)

Safety and Handling

Comprehensive safety data is available from multiple safety data sheets (SDS). The compound is classified as an irritant and requires careful handling.

Hazard Class	Description	Reference
Skin Corrosion/Irritation	Category 2 (Causes skin irritation)	[5]
Serious Eye Damage/Irritation	Category 2 (Causes serious eye irritation)	[5] [6]
Specific target organ toxicity	Category 3 (May cause respiratory irritation)	[5] [6]

First Aid Measures:

- **Eyes:** Rinse immediately and cautiously with plenty of water for at least 15 minutes, removing contact lenses if present.[\[5\]](#)
- **Skin:** Wash off immediately with plenty of soap and water for at least 15 minutes.[\[5\]](#)

- Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[5]
- Ingestion: Clean the mouth with water and drink plenty of water afterwards.[5]

Handling and Personal Protective Equipment (PPE):

- Handle in a well-ventilated area or under a chemical fume hood.[5][7]
- Avoid breathing dust, fumes, gas, mist, or vapors.[7]
- Wear protective gloves, clothing, and eye/face protection.[5][8]
- Keep away from food, drink, and animal feeding stuffs. Do not eat, drink, or smoke when using this product.[5]

Representative Experimental Protocol: Synthesis of a Related Structure

A detailed experimental protocol for the synthesis of the title compound is not available in the cited literature. However, a procedure for the closely related parent compound, 2,3-dihydro-1-benzofuran-5-carbaldehyde, is described and can serve as a representative example of a synthetic transformation involving the dihydrobenzofuran core.

The following protocol describes the bromination of 2,3-dihydro-1-benzofuran-5-carbaldehyde.

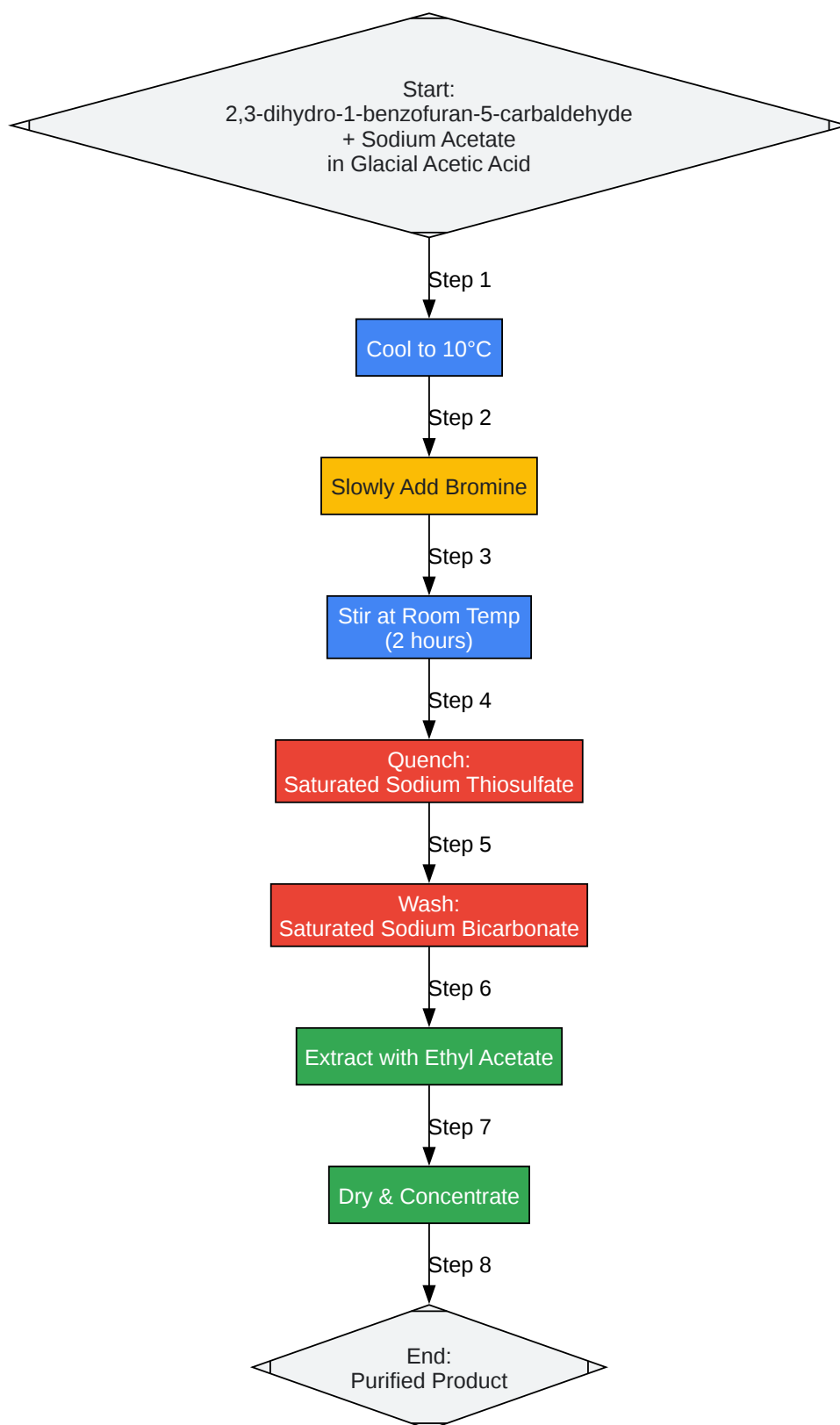
Experimental Procedure:

- Dissolve 2,3-dihydro-1-benzofuran-5-carbaldehyde (1.0 g, 6.75 mmol) in glacial acetic acid (8 ml).[9]
- Add sodium acetate (664 mg, 8.1 mmol) to the solution.[9]
- Cool the mixture to 10°C and slowly add bromine (0.7 ml, 13.5 mmol).[9]
- Stir the reaction for 2 hours at room temperature.[9]
- Quench the reaction by diluting with a saturated aqueous solution of sodium thiosulfate (10 ml).[9]

- Wash the mixture with a saturated aqueous solution of sodium bicarbonate.[\[9\]](#)
- Extract the product with ethyl acetate.[\[9\]](#)
- Combine the organic layers, dry over sodium sulfate, and concentrate in vacuo to yield the desired product.[\[9\]](#)

Visualization of Synthetic Workflow

The following diagram illustrates the logical flow of the representative experimental protocol described above.



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Caption: Workflow for the bromination of a dihydrobenzofuran derivative.

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